

Application Notes and Protocols for the Analytical Characterization of 2-Furoylacetonitrile

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Compound of Interest

Compound Name: **2-Furoylacetonitrile**

Cat. No.: **B032225**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of **2-Furoylacetonitrile** (CAS: 31909-58-7), a versatile building block in organic synthesis.^{[1][2]} This document outlines detailed protocols for various spectroscopic and chromatographic methods, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

2-Furoylacetonitrile, with the chemical formula $C_7H_5NO_2$, is a beige to light brown powder.^[2] Its molecular structure, featuring a furan ring, a ketone, and a nitrile group, makes it a valuable precursor in the synthesis of various heterocyclic compounds, including those with potential anti-Trypanosoma cruzi activity for combating Chagas disease.^{[1][2]} Accurate and robust analytical characterization is crucial for ensuring its purity, identity, and stability in research and drug development settings.

Chemical Structure:

(Note: This is a simplified 2D representation)

Physicochemical Properties

A summary of the key physicochemical properties of **2-Furoylacetonitrile** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ NO ₂	[2][3][4]
Molecular Weight	135.12 g/mol	[2][3][4]
IUPAC Name	3-(furan-2-yl)-3-oxopropanenitrile	[3]
Melting Point	81-85 °C	[1][2][4]
Appearance	Beige to light brown powder	[2]
CAS Number	31909-58-7	[1][2][3][4]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of **2-Furoylacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Furoylacetonitrile** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]
- Instrumentation: Use a 300 MHz or higher field NMR spectrometer.[5]
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

- Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[6]

Expected Chemical Shifts:

While a complete, definitively assigned spectrum from a single source is not readily available in the provided search results, based on general principles of NMR and data for similar furan derivatives, the following are expected shifts.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the protons on the furan ring and the methylene protons. The furan protons will exhibit characteristic coupling patterns.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the four unique carbons of the furan ring.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **2-Furoylacetonitrile**, confirming its elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[3]

Experimental Protocol (GC-MS):

- Sample Preparation: Prepare a dilute solution of **2-Furoylacetonitrile** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Utilize a GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).[7]
- GC Conditions (Proposed):
 - Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[8]
 - Injector Temperature: 250 °C.

- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[7]
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.[7]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
 - Mass Range: Scan from m/z 40 to 200.
 - Ion Source Temperature: 230 °C.[8]

Expected Mass Spectrum Data:

Ion	m/z (expected)	Description
[M] ⁺	135	Molecular Ion
[M-CO] ⁺	107	Loss of carbon monoxide
[C ₄ H ₃ O] ⁺	67	Furan ring fragment

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in **2-Furoylacetonitrile**.

Experimental Protocol (FTIR/FT-Raman):

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[3]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer for IR analysis and a FT-Raman spectrometer for Raman analysis.[3]
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Key Vibrational Frequencies:

Functional Group	Wavenumber (cm ⁻¹) (Approximate)	Description
C≡N (Nitrile)	2250 - 2200	Strong, sharp absorption
C=O (Ketone)	1700 - 1660	Strong absorption
C=C (Furan ring)	1600 - 1450	Multiple bands
C-O-C (Furan ring)	1250 - 1050	Strong absorption

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of **2-Furoylacetonitrile**.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of **2-Furoylacetonitrile** in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[10]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[11]
- Data Acquisition: Scan the absorbance from 200 to 400 nm.[10]

Expected Absorption Data: Due to the conjugated system involving the furan ring and the keto-nitrile moiety, an absorption maximum (λ_{max}) is expected in the UV region. The exact λ_{max} will be solvent-dependent.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of **2-Furoylacetonitrile** and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

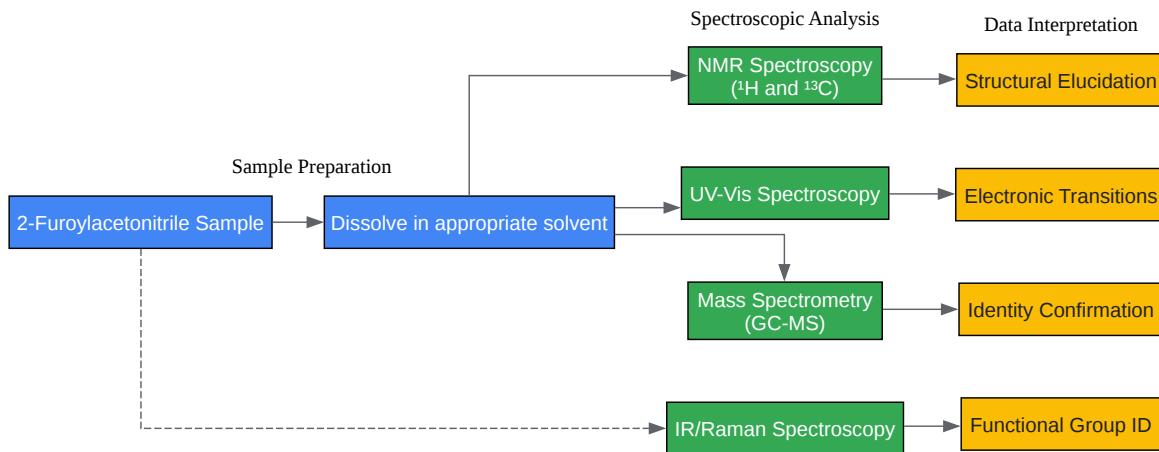
HPLC is a robust method for purity determination and quantification. A reverse-phase method is generally suitable for a molecule of this polarity.

Experimental Protocol (Proposed):

- Sample Preparation: Accurately weigh and dissolve the **2-Furoylacetonitrile** sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.1-1.0 mg/mL). Filter the sample through a 0.45 μ m syringe filter before injection.[12]
- Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[12]
- HPLC Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a higher percentage of A and gradually increase B. For example, 90% A to 10% A over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at an appropriate wavelength determined from the UV-Vis spectrum (e.g., 254 nm or the λ_{max}).[12]
 - Injection Volume: 10 μ L.

Workflow Diagrams (Graphviz)

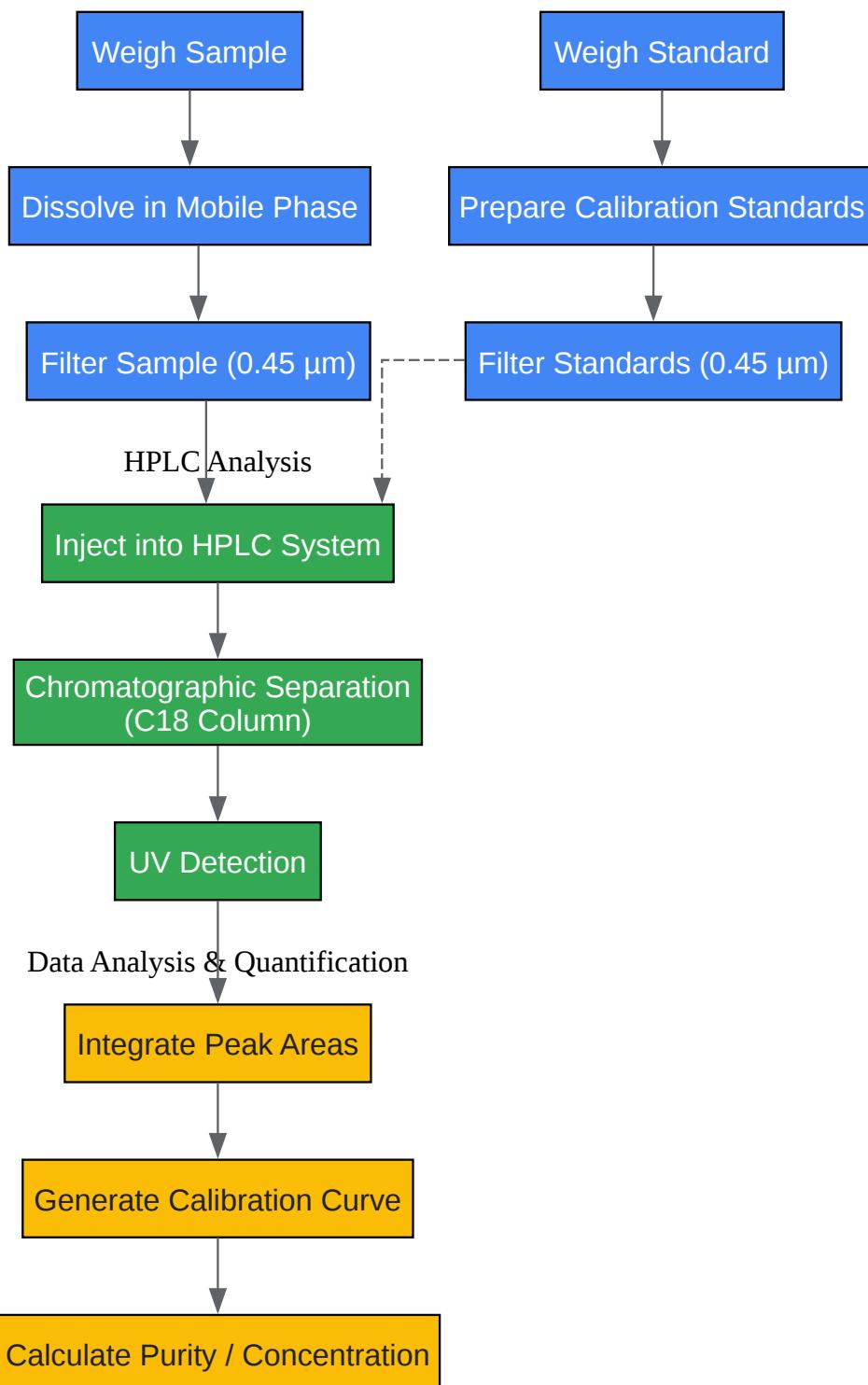
The following diagrams illustrate the general workflows for the analytical characterization of **2-Furoylacetonitrile**.



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Caption: Workflow for Spectroscopic Characterization.

Sample & Standard Preparation

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Caption: Workflow for HPLC Purity Analysis.

Safety Information

2-Furoylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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